molecular formula C15H16N4O2 B7662544 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol

1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol

カタログ番号: B7662544
分子量: 284.31 g/mol
InChIキー: VTZMVXCPAWWJPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively researched due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Fragile X syndrome, and addiction.

作用機序

1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol acts as a selective antagonist for the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the mGluR5 receptor, this compound can modulate the release of glutamate, a neurotransmitter that is involved in the regulation of neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the release of glutamate in the brain, which can lead to a reduction in neuronal activity. This compound has also been shown to reduce the activity of dopaminergic neurons, which can lead to a reduction in the severity of Parkinsonian symptoms.

実験室実験の利点と制限

One of the major advantages of 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are a number of future directions for research on 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior.

合成法

The synthesis of 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of ethylene glycol with a tert-butyldimethylsilyl (TBDMS) group. The protected ethylene glycol is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to form the corresponding ether. The resulting ether is then reacted with 5-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine to form the ester. The ester is then reduced with sodium borohydride to form the alcohol, which is then reacted with 3-(pyrazol-3-yl)propanol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) to form this compound.

科学的研究の応用

1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol has been extensively researched for its potential therapeutic applications in neurological disorders. One of the most promising applications of this compound is in the treatment of Parkinson's disease. Studies have shown that this compound can reduce the severity of Parkinsonian symptoms in animal models by blocking the mGluR5 receptor.
This compound has also been studied for its potential therapeutic applications in Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome.
In addition to neurological disorders, this compound has also been studied for its potential applications in addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.

特性

IUPAC Name

1-[1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-5-3-4-6-12(10)15-16-14(18-21-15)9-19-8-7-13(17-19)11(2)20/h3-8,11,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZMVXCPAWWJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC(=N3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。